Meso-tetra(4-carboxyphenyl)porphine tetramethyl ester
Description
Molecular Architecture and Stereochemical Configuration
This compound (CAS 22112-83-0) is a synthetic porphyrin derivative featuring a planar macrocyclic core with four 4-methoxycarbonylphenyl substituents at the meso positions (5,10,15,20). Its molecular formula is C₅₂H₃₈N₄O₈ , with a molecular weight of 846.9 g/mol. The structure comprises a 21,23-dihydroporphyrin backbone, where each meso carbon is substituted by a 4-methoxycarbonylphenyl group, and the remaining β-pyrrolic positions are unsubstituted. The stereochemical configuration is defined by the "meso" arrangement, ensuring symmetry through alternating substituent positions.
The four methoxycarbonyl groups (-COOCH₃) are ortho to the phenyl rings attached to the porphyrin core. This arrangement creates a balance between steric bulk and electronic effects, influencing solubility and coordination properties. The ester groups introduce electron-withdrawing effects, which modulate the electronic properties of the π-conjugated system compared to the free carboxylic acid form.
Comparative Analysis with Prototypical Porphyrin Frameworks
The structural and electronic properties of this compound differ significantly from other porphyrin derivatives due to its substituent pattern and functional groups. Below is a comparative analysis of key features:
This comparison highlights the trade-offs between substituent effects and functional group reactivity. The ester groups in the tetramethyl derivative enhance stability in organic solvents but reduce metal-binding capacity compared to the free acid form.
Electronic Configuration and Aromatic π-System Dynamics
The electronic structure of this compound is dominated by its extended π-conjugated system, which includes the porphyrin macrocycle and the phenyl rings. Key features include:
UV-Vis Absorption :
Electronic Delocalization :
- The methoxycarbonyl groups exert an electron-withdrawing inductive effect, stabilizing the π-system and slightly red-shifting absorption bands compared to non-substituted porphyrins.
- The phenyl rings introduce conjugation pathways, enhancing the overall π-system delocalization and influencing excited-state dynamics.
Redox Properties :
X-ray Crystallographic Studies and Conformational Analysis
While direct X-ray crystallography data for this compound are limited, insights can be drawn from structurally related compounds:
Porphyrin Core Planarity :
- The porphyrin macrocycle adopts a planar conformation, as observed in analogous Zn(II)-complexed derivatives (e.g., [Zn(C₅₂H₃₆N₄O₈)]·2C₄H₉NO), where the Zn²⁺ ion lies on an inversion center, coordinating to four pyrrolic nitrogen atoms.
- The methoxycarbonylphenyl groups are positioned perpendicular to the macrocycle, minimizing steric hindrance and enabling efficient π-π stacking in crystalline arrangements.
Conformational Flexibility :
Properties
IUPAC Name |
methyl 4-[10,15,20-tris(4-methoxycarbonylphenyl)-21,23-dihydroporphyrin-5-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H38N4O8/c1-61-49(57)33-13-5-29(6-14-33)45-37-21-23-39(53-37)46(30-7-15-34(16-8-30)50(58)62-2)41-25-27-43(55-41)48(32-11-19-36(20-12-32)52(60)64-4)44-28-26-42(56-44)47(40-24-22-38(45)54-40)31-9-17-35(18-10-31)51(59)63-3/h5-28,53,56H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVCZKUSRWBBGAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)OC)C8=CC=C(C=C8)C(=O)OC)C=C4)C9=CC=C(C=C9)C(=O)OC)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H38N4O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
846.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of meso-tetra(4-carboxyphenyl)porphine tetramethyl ester primarily employs the Adler-Longo method, a well-established protocol for porphyrin synthesis. Two distinct approaches dominate the literature: acid-catalyzed condensation in propionic acid and DMF-mediated synthesis with p-toluenesulfonic acid .
Propionic Acid–Mediated Condensation
This method involves refluxing pyrrole and methyl 4-formylbenzoate in propionic acid, a high-boiling solvent that facilitates the cyclotetramerization reaction. Key steps include:
- Reagent Preparation : Pyrrole (6.0 g) and methyl 4-formylbenzoate (13.8 g) are homogenized in propionic acid (200 mL).
- Reaction Conditions : The mixture is heated at 140°C under reflux for 12 hours, enabling the formation of the porphyrin macrocycle.
- Workup : The crude product is isolated via suction filtration and sequentially washed with ethanol, ethyl acetate, and tetrahydrofuran (THF) to remove unreacted starting materials and oligomeric byproducts.
- Yield : While explicit yield data are omitted in the provided sources, analogous procedures report yields exceeding 60% after purification.
This method prioritizes simplicity and scalability, though prolonged heating may lead to partial ester hydrolysis if moisture is present.
DMF/p-Toluenesulfonic Acid Method
An alternative approach utilizes dimethylformamide (DMF) as the solvent and p-toluenesulfonic acid as the catalyst:
- Reagent Mixing : Pyrrole and methyl 4-formylbenzoate (equimolar ratios) are dissolved in DMF (15 mL).
- Catalytic Activation : p-Toluenesulfonic acid (0.72 mmol) is introduced under nitrogen, and the solution is heated to 150°C for 1 hour.
- Purification : The product is purified via column chromatography using chloroform/hexane (1.5:1 v/v) as the eluent, achieving a reported yield of 98% for related porphyrin derivatives.
This method offers faster reaction times and higher yields but requires stringent anhydrous conditions to prevent solvent degradation.
Table 1: Comparison of Synthesis Methods
Industrial Production and Scalability
Industrial-scale synthesis prioritizes cost efficiency and reproducibility. Continuous flow reactors have emerged as a viable platform for large-scale porphyrin production, offering:
- Enhanced Heat Transfer : Mitigates thermal degradation during prolonged reflux.
- Automated Process Control : Ensures consistent molar ratios and reaction conditions.
- Reduced Solvent Waste : Propionic acid and DMF can be recycled via distillation, aligning with green chemistry principles.
Notably, the DMF/p-TSA method’s shorter reaction time makes it more amenable to continuous processing, though catalyst recovery remains a challenge.
Reaction Optimization and Byproduct Management
Critical Parameters
- Molar Ratios : A 1:1 molar ratio of pyrrole to methyl 4-formylbenzoate minimizes oligomer formation.
- Acid Selection : Propionic acid acts as both solvent and proton donor, while p-TSA accelerates cyclization in DMF.
- Oxygen Exclusion : Nitrogen purging prevents oxidation of the porphyrin macrocycle, which could lead to chlorin or bacteriochlorin byproducts.
Byproducts and Mitigation
Purification and Characterization
Purification Techniques
Spectroscopic Characterization
- UV-Vis Spectroscopy : Displays a Soret band at 418 nm and Q bands at 515, 550, 590, and 645 nm, confirming π-π* transitions.
- ¹H NMR (CDCl₃) : Resonances at δ 8.85 ppm (β-pyrrolic H), δ 8.20–8.05 ppm (aryl H), and δ 3.95 ppm (OCH₃) validate the structure.
- IR Spectroscopy : Strong absorptions at 1720 cm⁻¹ (ester C=O) and 1600 cm⁻¹ (aromatic C=C).
Table 2: Key Spectroscopic Data
| Technique | Signature Peaks | Assignment |
|---|---|---|
| UV-Vis | 418 nm (Soret), 515–645 nm (Q bands) | π-π* transitions |
| ¹H NMR | δ 3.95 ppm (s, 12H) | Methoxy groups |
| IR | 1720 cm⁻¹, 1600 cm⁻¹ | Ester C=O, aromatic C=C |
Applications and Derivative Synthesis
The tetramethyl ester serves as a versatile intermediate:
Chemical Reactions Analysis
Ester Hydrolysis
The tetramethyl ester moieties undergo base-catalyzed hydrolysis to yield carboxylic acid derivatives. This reaction is critical for modifying solubility and enabling further functionalization.
Metal Coordination
The porphyrin core binds transition metals via its four pyrrolic nitrogen atoms, forming stable metalloporphyrins.
Non-Covalent Interactions
The planar porphyrin structure participates in π–π stacking with aromatic systems, enabling nanomaterial conjugation.
Functionalization via Carboxylic Acids
The hydrolyzed carboxylic acid groups enable covalent modifications.
Redox Reactions
The porphyrin macrocycle undergoes electron transfer processes, though specific reduction/oxidation data for this compound is limited. Indirect evidence includes:
-
Oxidation : Interaction with reactive oxygen species (ROS) during PDT generates cytotoxic singlet oxygen (¹O₂) .
-
Reduction : Electrochemical reduction potential likely aligns with similar porphyrins (~-0.5 to -1.2 V vs. SCE).
Thermal Stability
Decomposition occurs above 300°C, with the ester groups showing lower stability than the porphyrin core.
Photochemical Activity
Upon light irradiation, the compound acts as a photosensitizer:
| Wavelength | Activity | Efficiency |
|---|---|---|
| 400–450 nm (Soret band) | Generates ROS (¹O₂, OH- ) | 85% cell death in MCF-7 at 120 µg/mL. |
| 500–700 nm (Q-bands) | Lower energy absorption | Limited PDT efficacy. |
Comparative Reactivity
Key differences from analogous porphyrins:
| Compound | Reactivity Feature | Cause |
|---|---|---|
| Meso-tetra(4-carboxyphenyl)porphine | Higher aqueous solubility | Free carboxylic acids vs. methyl esters. |
| Tetrakis(4-methoxycarbonylphenyl)porphyrin | Reduced electrophilicity | Electron-donating methoxy groups. |
Scientific Research Applications
Photodynamic Therapy
Mechanism of Action
Meso-tetra(4-carboxyphenyl)porphine tetramethyl ester is primarily recognized for its role as a photosensitizer in photodynamic therapy (PDT). Upon light activation, it generates reactive oxygen species (ROS), which can induce cell death in cancer cells while sparing healthy tissue. Studies have demonstrated its effectiveness in targeting various cancer cell lines, including MCF-7 breast cancer cells, where it significantly reduces cell viability through photodynamic mechanisms .
Clinical Research
Recent research has explored the mechanism by which this compound is taken up by cancer cells. It has been shown to bind to the CD320 receptor, facilitating its entry into cells via clathrin-mediated endocytosis. This discovery enhances the understanding of how porphyrins accumulate in cancer cells and may lead to improved diagnostic and therapeutic strategies .
Drug Delivery Systems
The compound's water-solubility due to its carboxylic acid groups makes it an attractive candidate for drug delivery applications. Researchers have investigated using this compound as a carrier for therapeutic agents, aiming to enhance drug solubility and targeting capabilities. By conjugating drugs with this porphyrin, scientists hope to improve the efficacy of treatments while minimizing side effects.
Nanotechnology Applications
This compound has been studied in conjunction with nanomaterials such as graphene quantum dots (GQDs). The interactions between the porphyrin and GQDs exhibit strong π–π stacking, which enhances the stability and photodynamic activity of the resulting nanoconjugates. These conjugates have shown promise in reducing dark toxicity while maintaining high photodynamic efficacy against cancer cells .
Diagnostic Applications
The compound is also being developed for use in diagnostic assays. For instance, it plays a crucial role in bioAffinity Technologies' CyPath® Lung test for early lung cancer detection. The ability of this compound to selectively accumulate in cancer cells allows for more accurate diagnostics through flow cytometry assays that measure cellular uptake .
Mechanism of Action
The mechanism by which meso-tetra(4-carboxyphenyl)porphine tetramethyl ester exerts its effects involves its ability to absorb light and transfer energy to molecular oxygen, generating reactive oxygen species. These reactive species can induce oxidative damage to cellular components, making the compound effective in photodynamic therapy . The molecular targets include cellular membranes and DNA, leading to cell death in targeted cancer cells .
Comparison with Similar Compounds
Structural and Functional Group Variations
Substituent Modifications
Key Differences :
- Solubility : Ester and tert-butyl derivatives are lipophilic, while sulfonated (TPPS4) and carboxylated (H₂TCPP) forms exhibit polar solubility profiles .
- MOF Applications : Carboxylate groups (H₂TCPP) enable robust coordination with metals, whereas sulfonate groups (TPPS4) limit MOF formation but enhance biocompatibility .
Metalated Derivatives
Key Differences :
- Reactivity : Fe³⁺ and Cu²⁺ derivatives excel in redox catalysis, while Zn²⁺ and Pd²⁺ variants are tailored for sensing and photonics .
- MOF Stability : Zr-TCPP MOFs (using H₂TCPP) show ultrahigh stability (>500°C), whereas Zn-porphyrin MOFs prioritize photocatalytic activity .
Photodynamic Therapy (PDT) Efficacy
Key Insights :
- Ester vs. Sulfonate: Tetramethyl ester’s lipophilicity improves drug loading in nanoparticles, while TPPS4’s water solubility enhances systemic delivery .
- Metalation : Zn-TCPP in MOFs shows selective dye adsorption, critical for targeted PDT .
Biological Activity
Meso-tetra(4-carboxyphenyl)porphine tetramethyl ester (TCPP) is a synthetic porphyrin compound with notable biological activities, particularly in the fields of photodynamic therapy (PDT), DNA methylation sensing, and catalysis. This article provides a comprehensive overview of its biological activity, supported by various studies and data.
1. Photodynamic Therapy (PDT)
TCPP has been extensively studied for its potential use in photodynamic therapy, a treatment that utilizes light-sensitive compounds to induce cell death in cancerous tissues.
The effectiveness of TCPP in PDT is attributed to its ability to generate reactive oxygen species (ROS) upon light activation. These ROS can induce apoptosis in cancer cells, making TCPP a promising agent for cancer treatment.
1.2 Case Studies
- Study on MCF-7 Cells : A study investigated the photodynamic activity of TCPP conjugated with graphene quantum dots (GQDs). The results indicated that at a concentration of 120 µg/mL, TCPP reduced cell viability to 15.2% in MCF-7 breast cancer cells, demonstrating significant PDT efficacy .
- Benzamide Porphyrins : Another study focused on benzamide derivatives of TCPP, which exhibited enhanced photosensitizing abilities under light exposure, further supporting its potential in inducing apoptosis in various cancer cell lines .
| Study | Cell Line | Concentration | Cell Viability (%) |
|---|---|---|---|
| TCPP-GQD Conjugate | MCF-7 | 120 µg/mL | 15.2 |
| Benzamide Porphyrins | Various | Variable | Significant Reduction |
2. DNA Methylation Sensing
TCPP has also been explored as a component in DNA methylation sensors, which are crucial for epigenetic studies and diagnostics.
2.1 Sensing Mechanism
The compound's structure allows it to interact with DNA sequences, facilitating the detection of 5-methylcytosine levels through light-addressable potentiometric sensors (LAPS). This capability positions TCPP as a key player in the development of next-generation epigenetic diagnostic technologies .
3. Catalytic Applications
Beyond its therapeutic applications, TCPP has shown promise as a catalyst in various chemical reactions.
3.1 Hydrogen Evolution Reaction (HER)
Research has demonstrated that TCPP-based materials can serve as effective electrocatalysts for hydrogen evolution reactions under acidic conditions. For instance, cobalt-based TCPP polymers exhibited enhanced catalytic efficiency compared to their discrete counterparts .
| Catalyst Type | Overpotential (V) | Current Density (mA/cm²) |
|---|---|---|
| CoTcPP Polymer | 0.475 | 10 |
| Discrete CoTcPP | 0.666 | 10 |
4. Structural Features and Interactions
TCPP's solubility and self-assembly properties in aqueous environments enhance its biological activity. Its interaction with various substrates, including polymers and metal ions, has been characterized using techniques such as scanning electron microscopy (SEM) and Fourier-transform infrared spectroscopy (FT-IR) .
5. Conclusion
This compound exhibits significant biological activity across multiple domains, particularly in photodynamic therapy and DNA methylation sensing. Its catalytic properties further expand its applicability in chemical processes. Continued research into this compound could lead to advancements in therapeutic strategies and diagnostic technologies.
Q & A
Q. What are the standard synthetic methods for meso-tetra(4-carboxyphenyl)porphine tetramethyl ester, and how do reaction conditions influence yield and purity?
Methodological Answer: The compound is typically synthesized via the Adler-Longo method, which involves refluxing pyrrole and 4-carboxyphenyl benzaldehyde in propionic acid under inert conditions . Modifications by Lindsey et al. optimize yields (up to 30–40%) using dichloromethane as a solvent and BF₃·Et₂O as a catalyst . Key factors include:
- Temperature: Prolonged reflux (>6 hours) improves cyclization but risks decomposition.
- Purification: Column chromatography (silica gel, DCM/methanol) removes unreacted precursors.
- Esterification: Post-synthesis methylation of carboxyl groups (using methanol/H₂SO₄) enhances solubility for MOF applications .
Q. Which solvents are optimal for dissolving this compound, and how does solvent choice affect subsequent applications?
Methodological Answer: The compound is soluble in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (DCM) but insoluble in water . Solvent selection impacts:
- MOF Synthesis: DMF is preferred for coordinating metal nodes (e.g., Zn²⁺, Pd²⁺) due to high dielectric constant .
- Spectroscopy: THF/water mixtures induce aggregation, shifting the Soret band from 418 nm (monomeric) to 435 nm (aggregated) .
- Biological Studies: Ethanol/DMSO mixtures (<1% v/v) minimize cytotoxicity in cellular uptake assays .
Q. What spectroscopic techniques are essential for characterizing this compound, and what key spectral features indicate successful synthesis?
Methodological Answer:
- UV-Vis Spectroscopy: A Soret band at ~418 nm (ε ≈ 5 × 10⁵ M⁻¹cm⁻¹) and Q-bands at 515, 550, 590, 645 nm confirm porphyrin π-π* transitions .
- ¹H NMR (DMSO-d₆): Aromatic protons (δ 8.2–8.8 ppm) and methyl ester signals (δ 3.9 ppm) validate substitution patterns .
- Fluorescence: Emission at 650–720 nm (λex = 418 nm) with Φfl ≈ 0.1 indicates moderate quantum yield .
Q. What are the primary safety considerations when handling this compound, and which protective measures are recommended?
Methodological Answer:
- Hazards: Skin/eye irritation (GHS Category 2) and respiratory sensitization (Category 3) .
- PPE: Nitrile gloves, chemical goggles, and lab coats are mandatory. Use fume hoods for weighing .
- Storage: Desiccate at 4°C in amber vials to prevent photodegradation .
Advanced Research Questions
Q. How can this porphyrin be integrated into metal-organic frameworks (MOFs), and what structural advantages does it offer?
Methodological Answer: The tetracarboxylate groups coordinate with metal clusters (e.g., Al³⁺, Zn²⁺) to form stable MOFs . Design strategies include:
Q. What strategies mitigate aggregation-induced quenching in the photophysical applications of this porphyrin?
Methodological Answer:
Q. How do computational studies (e.g., DFT/TDDFT) elucidate the electronic structure and optical properties of this compound?
Methodological Answer: DFT calculations reveal:
Q. What novel mechanisms have been identified for the cellular uptake of this porphyrin in cancer research?
Methodological Answer: Studies show clathrin-mediated endocytosis and macropinocytosis pathways, with lysosomal accumulation enhancing PDT efficacy . Key metrics:
Q. How does conjugation with nanomaterials enhance the compound’s efficacy in photodynamic therapy?
Methodological Answer:
- GQD Conjugates: Increase ¹O₂ quantum yield from 0.45 (free porphyrin) to 0.68 via Förster resonance energy transfer (FRET) .
- Targeted Delivery: Folic acid-functionalized liposomes improve tumor accumulation by 3-fold in murine models .
Q. What methodologies enable real-time oxygen sensing using this porphyrin in biological matrices?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
